![molecular formula C21H27N5O3S B2438412 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide CAS No. 2097914-30-0](/img/structure/B2438412.png)
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H27N5O3S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Scans
Studies have developed PET radioligands targeting serotonin 5-HT1A receptors, demonstrating the utility of cyclohexanecarboxamide derivatives in neuropsychiatric disorder research. These compounds show high brain uptake, slow clearance, and stability, suggesting potential for in vivo quantification of 5-HT1A receptors (García et al., 2014).
Antibacterial Agents
Synthesis of cyclopropyl- and ethyl-fluoroquinolone derivatives, including modifications with sulfinyl or sulfonyl groups, has shown potent antibacterial properties. Such research underscores the importance of structural modifications in enhancing the efficacy of antibacterial compounds (Miyamoto et al., 1987).
CGRP Receptor Antagonists
Research into calcitonin gene-related peptide (CGRP) receptor antagonists highlights the synthesis of potent compounds for treating migraines. The development of these antagonists involves complex synthesis routes, demonstrating the role of chemical engineering in pharmaceutical development (Cann et al., 2012).
Antimicrobial Activity
The exploration of triazole and triazolone derivatives for antimicrobial activity reveals the potential of heterocyclic compounds in combating microbial resistance. Such studies contribute to the ongoing search for new antimicrobial agents with novel mechanisms of action (Fandaklı et al., 2012).
Soluble Epoxide Hydrolase Inhibitors
The identification of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening emphasizes the role of targeted enzyme inhibition in therapeutic development. These inhibitors offer a basis for investigating treatments for diseases modulated by soluble epoxide hydrolase activity (Thalji et al., 2013).
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c22-30(28,29)18-5-1-15(2-6-18)9-12-23-21(27)17-10-13-26(14-11-17)20-8-7-19(24-25-20)16-3-4-16/h1-2,5-8,16-17H,3-4,9-14H2,(H,23,27)(H2,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAFSLLUSVLLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
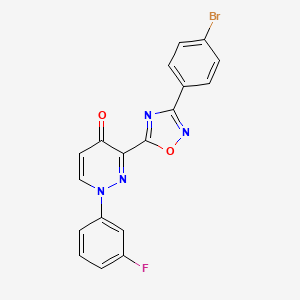


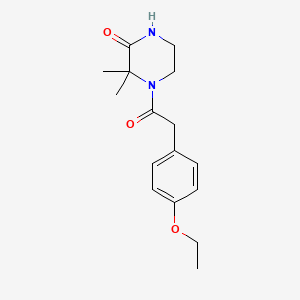
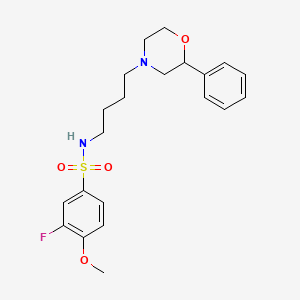
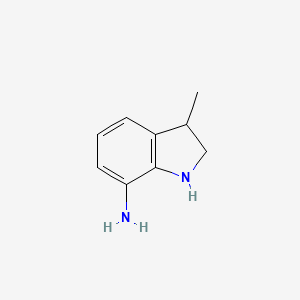
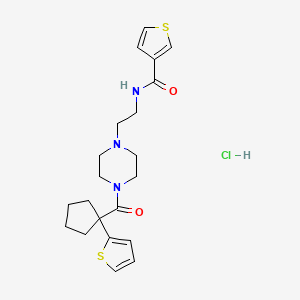

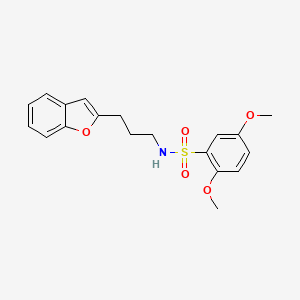
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2438342.png)
![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438344.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate](/img/structure/B2438349.png)
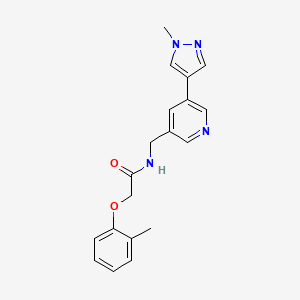
![N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2438352.png)
